cis-Permethrin

描述

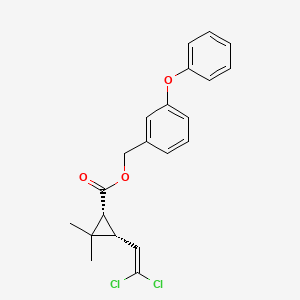

Structure

3D Structure

属性

IUPAC Name |

(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038338, DTXSID5052208 | |

| Record name | (+/-)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61949-76-6, 54774-45-7 | |

| Record name | cis-Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61949-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1R-cis-Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54774-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERMETHRIN, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/620Q217008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERMETHRIN, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC30YV53C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Chemical Synthesis and Stereoselective Preparation of Cis Permethrin

Enantioselective and Diastereoselective Synthetic Pathways

The synthesis of cis-permethrin (B1144874) with high stereochemical purity is a significant area of research, driven by the differences in biological activity among its stereoisomers. nih.gov

Methodologies for Targeted cis-Isomer Synthesis

The synthesis of permethrin (B1679614) generally involves the coupling of a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride with 3-phenoxybenzyl alcohol. google.com Controlling the cis:trans ratio of the acid chloride precursor is a key strategy for obtaining permethrin with a specific isomeric composition. google.com For instance, maintaining a 40:60 cis:trans ratio in the acid chloride can yield permethrin with a corresponding 40% cis content. google.com

One of the initial steps in permethrin synthesis is the creation of the cyclopropanecarboxylic acid. A common method is a variation of the chrysanthemic acid synthesis, where 1,1-dichloro-4-methyl-1,3-pentadiene reacts with ethyldiazoacetate in the presence of a copper catalyst. iarc.frnih.gov This produces ethyl (±)-cis,trans-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate, which is then hydrolyzed to the free acid. iarc.frnih.gov The ratio of cis to trans isomers can be influenced by the choice of solvent and base during the cyclization step. researchgate.net

Catalytic Approaches and Reaction Optimization for cis-Selectivity

Catalysts play a crucial role in directing the stereochemical outcome of the synthesis. Copper catalysts are frequently used in the cyclopropanation reaction. iarc.frnih.gov The development of cis-selective metathesis catalysts also presents a potential route for enhancing the yield of the desired cis-isomer. google.com

Reaction conditions such as temperature and solvent polarity are critical in controlling the cis:trans ratio of the acid chloride intermediate. Solvents like toluene (B28343) or dichloromethane (B109758) are often used to stabilize intermediates and minimize racemization. The final coupling step to form the permethrin ester is typically a transesterification reaction using a base such as tetraisopropyl titanate or sodium ethylate. wikipedia.org

Chiral Resolution and Isomeric Separation Techniques

Given that synthesis often produces a mixture of isomers, effective separation techniques are essential for isolating pure this compound.

Chromatographic Techniques for this compound Isolation and Purification

High-performance liquid chromatography (HPLC) is a widely used technique for the separation of permethrin isomers. nih.govnih.gov Various chiral stationary phases (CSPs) have been successfully employed to resolve the different stereoisomers.

Normal-Phase HPLC: The coupling of CHIRALPAK® IG-3 and CHIRALPAK® IJ-3 columns has been shown to achieve baseline resolution of all four permethrin stereoisomers. chiraltech.com

Reversed-Phase HPLC: A chiral beta-cyclodextrin-based stationary phase has been used to separate all four enantiomers using a simple mobile phase of methanol (B129727) and water under a gradient mode. nih.gov

UltraPerformance Convergence Chromatography (UPC²): This technique has demonstrated successful diastereoselective separation of all four permethrin isomers in under six minutes, offering better resolution and a shorter run time compared to some HPLC methods. waters.comlcms.cz

Gas chromatography (GC) with a flame ionization detector is also a common method for determining the cis:trans isomer ratio in permethrin formulations. nih.gov The use of specific capillary columns, such as a BGB-172, can achieve optimal separation of this compound enantiomers. pnas.org

Table 1: Chromatographic Conditions for Permethrin Isomer Separation

| Technique | Column/Stationary Phase | Mobile Phase/Conditions | Outcome |

| Normal-Phase HPLC | Coupled CHIRALPAK® IG-3 and IJ-3 | Hexane-EtOH-DEA (95:5:0.1) | Baseline resolution of all 4 stereoisomers chiraltech.com |

| Reversed-Phase HPLC | Chiral beta-cyclodextrin | Methanol and water (gradient) | Separation of all 4 enantiomers nih.gov |

| UPC² | CHIRALCEL OJ-H | Not specified | Baseline resolution of all 4 isomers in < 6 mins waters.com |

| Gas Chromatography | BGB-172 capillary column | Temperature programmed | Optimal separation of this compound enantiomers pnas.org |

| HPLC | Rapid Resolution Zorbax SB-C18 | Acetonitrile–water (75:25, V/V) | Separation of cis- and trans-permethrin (B105639) nih.gov |

Crystallization and Other Physico-Chemical Separation Methods for Isomers

Selective crystallization is another method employed to separate permethrin isomers. The cis- and trans-isomers can be separated by selective crystallization from n-hexane, where the cis-isomer is more soluble. iarc.frnih.govnih.gov

Purification of permethrin can also be achieved through recrystallization from a methanol-water mixture. This process can yield permethrin with a purity greater than 99.5% as determined by GC. google.com The process involves dissolving the crude permethrin in a methanol-water (9:1 v/v) mixture at 40–45°C and then gradually cooling to 0–5°C, which causes the crystalline this compound to precipitate with minimal co-precipitation of the trans-isomer.

Structural Elucidation and Conformational Analysis of this compound

The precise structure and conformation of this compound are crucial for understanding its chemical properties and biological activity. The IUPAC name for one of the cis-enantiomers is (3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate. nih.gov

Structural analysis has shown that the cis-stereoisomers, permethrin (1S,3S)-cis and permethrin (1R,3R)-cis, interact with a significant number of amino acid residues in the androgen receptor ligand-binding pocket. nih.gov Specifically, both cis-enantiomers exhibit a pi-pi interaction with the amino acid residue Phe-764. nih.gov

The degradation of permethrin is influenced by the conformation of the isomer, with the trans isomer degrading more quickly than the cis isomer in water-sediment systems. ecotoxcentre.ch Furthermore, under certain conditions, such as in solution, this compound can undergo isomerization to the more thermodynamically stable trans isomer. This isomerization can be accelerated by water compared to organic solvents and involves the fission of the 1,3 bond in the cyclopropane (B1198618) ring.

Spectroscopic Characterization in Research Contexts

Beyond routine identification, advanced spectroscopic techniques are employed to investigate the nuanced behavior of this compound, such as its interaction with biological systems and its environmental fate.

Gas chromatography coupled with mass spectrometry (GC-MS), particularly with negative chemical ionization (NCI-MS), is a highly sensitive method for the simultaneous determination of cis- and trans-permethrin in complex biological matrices like plasma and brain tissue. tandfonline.com Chiral gas chromatography methods have also been developed to separate and quantify the individual enantiomers of this compound in environmental samples, allowing researchers to study enantioselective degradation pathways. epa.gov Such studies have shown that in some environmental matrices, this compound maintains a racemic signature (an equal mixture of its enantiomers), suggesting no significant enantioselective biological degradation has occurred. epa.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While basic ¹H and ¹³C NMR are used for structural confirmation, more advanced techniques can probe the molecule's conformation and its interactions. nih.govacs.org For instance, studies on the interaction of permethrin with proteins like Cu/Zn superoxide (B77818) dismutase have utilized fluorescence spectroscopy to reveal conformational changes in the protein upon binding, with specific interactions involving amino acid residues like tyrosine being identified. researchgate.net

Terahertz (THz) spectroscopy has been explored as a potential analytical tool for pesticide residue analysis. jst.go.jp Studies have shown that this compound has characteristic absorption wave numbers in the THz region, which can be detected even in the presence of a biological matrix like spinach, demonstrating its potential for specific detection applications. jst.go.jp

| Spectroscopic Technique | Application in this compound Research | Key Findings | Reference |

| Chiral GC-MS | Analysis of enantiomer fractions in environmental samples. | Revealed racemic signatures in some samples, indicating a lack of enantioselective degradation. | epa.gov |

| Fluorescence Spectroscopy | Investigating protein-ligand interactions (e.g., with superoxide dismutase). | Showed that this compound can induce conformational changes in proteins upon binding. | researchgate.net |

| Terahertz (THz) Spectroscopy | Detection of this compound residues. | Demonstrated characteristic absorption peaks for this compound, even within a biological matrix. | jst.go.jp |

| UV-Visible Spectrophotometry | Development of new detection methods using complexing agents. | A method using leuco crystal violet (LCV) was developed for the sensitive determination of permethrin in environmental samples. | envsciarch.com |

Theoretical Modeling of this compound Conformations

Theoretical and computational chemistry provides invaluable insights into the three-dimensional structure and dynamic behavior of this compound, which are critical for understanding its interaction with biological targets.

Molecular docking studies, a form of computational modeling, have been used to investigate the binding of this compound stereoisomers to receptors, such as the androgen receptor. nih.govmdpi.com These studies use induced fit docking (IFD) to predict how the ligand and receptor mutually adapt their conformations upon binding. Results have shown that this compound enantiomers can fit tightly into the ligand-binding pocket of the androgen receptor, with binding energies comparable to the native ligand. nih.govmdpi.com Such models help to identify key amino acid residues involved in the interaction. nih.gov

Density Functional Theory (DFT) calculations are another cornerstone of theoretical modeling. DFT has been used to study the UV-vis absorption spectra of permethrin and its inclusion complexes, providing a deeper understanding of its electronic transitions. researchgate.net These studies have shown that dispersion-corrected DFT functionals (like BLYP-D3) can accurately reproduce experimental spectra. researchgate.net Furthermore, DFT calculations have been employed in conjunction with experimental techniques like X-ray crystallography and solid-state NMR to determine the absolute configurations of permethrin stereoisomers and their precursors. researchgate.net These integrated approaches provide a comprehensive picture of the molecule's conformational preferences and chiroptical properties.

Physiologically based pharmacokinetic (PBPK) models have also been developed to simulate the disposition of cis- and trans-permethrin in biological systems. nih.govoup.comresearchgate.net These models incorporate data on metabolism and distribution to predict the time course of the compound's concentration in various tissues, such as the brain and liver. nih.govoup.com

| Modeling Technique | Research Focus | Key Theoretical Insights | Reference |

| Induced Fit Docking (IFD) | Interaction with biological receptors (e.g., androgen receptor). | Predicted stable binding of this compound enantiomers in receptor pockets, identifying key interacting amino acids. | nih.govmdpi.com |

| Density Functional Theory (DFT) | UV-vis spectra, conformational analysis, chiroptical properties. | Accurately simulated electronic spectra and helped assign absolute configurations of stereoisomers. | researchgate.netresearchgate.net |

| PBPK Modeling | Pharmacokinetic disposition in rats and humans. | Simulated tissue-specific concentration profiles of this compound over time. | nih.govoup.com |

| Molecular Docking (General) | Binding modes with enzymes (e.g., superoxide dismutase). | Identified specific interactions with key amino acid residues, like Tyr-108, responsible for conformational changes. | researchgate.net |

Molecular and Cellular Mechanisms of Action of Cis Permethrin

Neurophysiological Interactions at the Molecular Level

Modulation of Voltage-Gated Sodium Channels in Arthropod Nervous Systems

The principal molecular target of cis-permethrin (B1144874) and other pyrethroids is the voltage-gated sodium channel (VGSC) in the neuronal membranes of arthropods nih.govcornell.edunoahcompendium.co.ukservice.gov.ukgranthaalayahpublication.orgnih.govresearchgate.netnih.govmdpi.com. These channels are fundamental for the generation and propagation of action potentials, which are the electrical signals that transmit information in the nervous system. This compound acts by binding to VGSCs, primarily when they are in the open state nih.govservice.gov.uknih.govresearchgate.netnih.govmdpi.com. This interaction leads to a significant prolongation of the sodium current by inhibiting both the deactivation and inactivation processes of the channel nih.govresearchgate.netnih.govmdpi.com.

The consequence of this prolonged channel opening is a sustained influx of sodium ions, leading to repetitive neuronal firing and persistent membrane depolarization nih.govservice.gov.uknih.govnih.gov. This hyperexcitability of the nervous system can result in tremors, incoordination, and ultimately paralysis and death in susceptible arthropods noahcompendium.co.ukservice.gov.ukresearchgate.netnih.govmdpi.com. While pyrethroids affect VGSCs in both insects and mammals, insects exhibit a higher sensitivity due to specific structural and kinetic properties of their neuronal sodium channels nih.govcornell.edunih.govmdpi.com. Resistance to pyrethroids in arthropod pests is often associated with mutations in the genes encoding VGSCs, such as the well-known kdr (knockdown resistance) mutations, which reduce the binding affinity of pyrethroids to the channel nih.govcornell.edu. Studies indicate that this compound is generally more neurotoxic than its trans-isomer granthaalayahpublication.org.

Isomer-Specific Binding Sites and Allosteric Effects

Permethrin (B1679614) exists as a mixture of cis and trans isomers, each of which can further exist as enantiomers (e.g., 1R-cis, 1S-cis, 1R-trans, 1S-trans) cornell.edugranthaalayahpublication.orgnih.govresearchgate.netresearchgate.net. The neurotoxic and insecticidal activity of permethrin is stereospecific, meaning that different isomers can exhibit varying potencies granthaalayahpublication.orgnih.govresearchgate.net. The binding of permethrin isomers to VGSCs occurs at specific sites on the channel protein. For instance, mutations like F1519I and L993F in the sodium channel have been identified as critical for pyrethroid binding and are associated with reduced sensitivity to permethrin, including its inactive 1S-cis isomer nih.govresearchgate.net. These mutations can alter the binding affinity of specific isomers, providing insights into the molecular determinants of the pyrethroid receptor site on the sodium channel researchgate.net. While this compound is generally more potent, the specific interactions and potential allosteric effects of different isomers are areas of ongoing research nih.govgranthaalayahpublication.orgoup.com.

Effects on Other Ion Channels and Neurotransmitter Systems

While the voltage-gated sodium channel is the primary target, some pyrethroids have been reported to interact with other ion channels, including voltage-gated chloride channels, such as those gated by GABA mdpi.comoup.com. However, the evidence for this compound's significant activity on these channels, or its role in the characteristic poisoning syndromes, is less pronounced compared to its effects on sodium channels mdpi.comoup.com. The prolonged depolarization caused by VGSC modulation can lead to increased neurotransmitter release at nerve terminals service.gov.uknih.gov. However, these effects on neurotransmitter release and postsynaptic responses generally require higher doses than those that elicit direct effects on sodium channels service.gov.uknih.gov.

Biochemical Pathways and Enzymatic Targets in Target Organisms

Interaction with Esterases and Carboxylesterases (e.g., pyrethroid-hydrolyzing enzymes)

Carboxylesterases (CEs) are a critical class of enzymes responsible for the metabolic detoxification of pyrethroids, including this compound, through ester hydrolysis mdpi.comnih.govmsstate.edunih.govasm.orguniprot.orgacs.orgdrugbank.com. This enzymatic cleavage breaks the ester bond in the pyrethroid molecule, yielding less toxic alcohol and acid moieties, such as 3-phenoxybenzyl alcohol (3-PBA) and dichlorovinyl dimethyl cyclopropanecarboxylic acid (DCCA) mdpi.comnih.gov. The efficiency of this hydrolysis can vary significantly depending on the specific esterase and the stereochemistry of the pyrethroid.

Research has shown that various carboxylesterases exhibit differential activity towards cis- and trans-permethrin (B105639) isomers. For instance, human carboxylesterase 1 (hCE-1) and human carboxylesterase 2 (hCE-2) hydrolyze trans-permethrin more efficiently than this compound, with trans-permethrin being hydrolyzed approximately 8-fold and 28-fold faster, respectively, when comparing kinetic parameters (kcat/Km) msstate.edu. Similarly, rat carboxylesterases also demonstrate a preference for trans-permethrin, hydrolyzing it at a rate about 22-fold higher than this compound uniprot.org. This differential hydrolysis rate suggests that this compound may be more persistent or less readily detoxified by these specific esterases compared to its trans isomer msstate.edunih.govuniprot.org.

Table 1: Comparative Hydrolysis Rates of cis- vs. trans-Permethrin by Carboxylesterases

| Enzyme/Organism | Substrate | Relative Hydrolysis Rate (vs. This compound) | Reference |

| Human Carboxylesterase-1 (hCE-1) | trans-Permethrin | ~8-fold higher | msstate.edu |

| Human Carboxylesterase-2 (hCE-2) | trans-Permethrin | ~28-fold higher | msstate.edu |

| Rat Serum Carboxylesterase | trans-Permethrin | ~22-fold higher | uniprot.org |

| Pooled Human Intestinal Microsomes | trans-Permethrin | ~20-fold faster than deltamethrin (B41696) | nih.gov |

Note: The data presented are comparative and derived from kinetic studies (e.g., kcat/Km values) or direct comparisons of hydrolysis rates.

Cytochrome P450 Monooxygenase (P450) Mediated Metabolism in Arthropods

Cytochrome P450 monooxygenases (P450s) represent another vital enzymatic system involved in the detoxification of this compound and other xenobiotics in arthropods asm.orgmdpi.comresearchgate.netfrontiersin.orgcornell.edu. These enzymes catalyze oxidative reactions, including hydroxylation at various positions of the permethrin molecule. Key metabolic sites include the geminal dimethyl group of the acid moiety and the phenoxy group of the alcohol moiety nih.govwho.int. For example, hydroxylation can occur at the trans- and cis-methyl groups of the geminal dimethyl group and at the 2'- and 4'- positions of the phenoxy ring nih.govwho.int.

In insects, the overexpression of specific P450 genes is a well-established mechanism contributing to pyrethroid resistance. Studies in house flies (Musca domestica) have identified several P450 genes from CYP families 4 and 6 that are significantly upregulated in resistant strains and are capable of metabolizing both trans- and this compound in vitro mdpi.comresearchgate.net. Similarly, in the mosquito Culex quinquefasciatus, overexpression of P450 genes from CYP6 and CYP9 families has been linked to permethrin resistance, with these enzymes shown to metabolize permethrin by converting 3-phenoxybenzyl alcohol (PBCHO) to 3-phenoxybenzoic acid (PBCOOH) frontiersin.org. The activity of P450s is often dependent on their cofactor, cytochrome P450 reductase (CPR), and the co-overexpression of CPR can also play a role in enhancing metabolic resistance frontiersin.org.

Compound Names:

this compound

Permethrin

trans-Permethrin

3-phenoxybenzyl alcohol (3-PBA)

3-phenoxybenzoic acid (PBCOOH)

3-phenoxybenzyl aldehyde (PBald)

cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (cis-DCCA)

trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (trans-DCCA)

Deltamethrin

Resmethrin

Tetramethrin

Bioresmethrin

Esfenvalerate

λ-Cyhalothrin

Tefluthrin

Cyfluthrin

Cismethrin

Cisresmethrin

Fenpropathrin

Metabolism and Biotransformation of Cis Permethrin in Non Human Biota

Biotic Degradation Pathways in Arthropods and Microorganisms

Biological organisms, particularly arthropods and microorganisms, play a significant role in the breakdown of cis-Permethrin (B1144874) through various enzymatic activities.

In arthropods and microorganisms, the primary mechanism for detoxifying this compound is through enzymatic action. The two main classes of enzymes involved are carboxylesterases and cytochrome P450 (CYP) monooxygenases.

Ester hydrolysis, catalyzed by carboxylesterases, is a major metabolic pathway that cleaves the ester bond of the this compound molecule. who.intethz.ch This initial cleavage results in the formation of two primary metabolites: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) and 3-phenoxybenzyl alcohol (PBA). ethz.chepa.gov The PBA can be further oxidized to 3-phenoxybenzaldehyde (PBAld) and subsequently to 3-phenoxybenzoic acid (PBacid). researchgate.net

Oxidative metabolism, primarily mediated by CYP enzymes, also contributes to the biotransformation of this compound. This can involve hydroxylation at various positions on the molecule, such as the terminal aromatic ring of the phenoxybenzyl moiety and the geminal dimethyl group of the cyclopropane (B1198618) ring. who.intinchem.org For instance, in resistant horn flies, enhanced metabolism leads to higher levels of hydroxylated metabolites. oup.com Studies with human-expressed enzymes have identified CYP2B6 and CYP2C19 as being involved in the metabolism of this compound. nih.gov

| Enzyme Class | Primary Action | Key Metabolites |

| Carboxylesterases | Ester bond cleavage | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA), 3-phenoxybenzyl alcohol (PBA) |

| Cytochrome P450s | Oxidation (Hydroxylation) | Hydroxylated derivatives of permethrin (B1679614), 3-phenoxybenzaldehyde (PBAld), 3-phenoxybenzoic acid (PBacid) |

A diverse range of microorganisms in soil and aquatic environments are capable of degrading this compound. Bacteria such as Bacillus cereus, Pseudomonas fluorescens, and Acinetobacter baumannii, as well as fungi like Aspergillus niger, have been identified as effective degraders. ethz.chfrontiersin.orgnih.gov The primary microbial degradation pathway is the hydrolysis of the ester linkage, similar to the enzymatic action in arthropods. who.intethz.ch

Under aerobic conditions in soil, this compound is biodegraded with a half-life that can be around 28 days, though this can vary. who.intinchem.org The degradation process is significantly influenced by environmental factors such as temperature and pH. For example, the degradation of permethrin to DCVA and ultimately to CO2 is most rapid at 25°C. nih.gov Microbial activity is a key driver of this degradation, as evidenced by the minimal breakdown in sterile soils. who.int In aquatic systems, microorganisms also contribute to the rapid disappearance of permethrin from the water column. who.intinchem.org

| Microorganism | Environment | Key Degradation Pathway |

| Bacillus cereus | Soil | Ester Hydrolysis |

| Pseudomonas fluorescens | Soil | Ester Hydrolysis |

| Acinetobacter baumannii | Sewage Sludge | Partial Hydrolysis |

| Aspergillus niger | Soil | Ester Hydrolysis |

A consistent finding across numerous studies is the differential metabolic rate between the cis- and trans-isomers of permethrin. The trans-isomer is generally metabolized and eliminated more rapidly than the cis-isomer in a variety of organisms, including mammals and insects. who.intinchem.orgnih.gov This is largely attributed to the greater susceptibility of the trans-isomer to enzymatic hydrolysis by esterases. who.intinchem.org

Consequently, the cis-isomer tends to be more persistent in biological tissues and the environment. frontiersin.orgnih.gov For example, in soil, the degradation rate of trans-permethrin (B105639) is greater than that of this compound at various temperatures. researchgate.net This slower degradation of the cis-isomer can lead to its relative enrichment in contaminated matrices over time. The metabolite profiles also reflect this difference, with tissue residues often showing higher levels of this compound compared to its trans-counterpart. nih.gov

| Isomer | Relative Metabolic Rate | Reason for Difference | Environmental Persistence |

| This compound | Slower | More resistant to esterase attack | More persistent |

| trans-Permethrin | Faster | More susceptible to esterase attack | Less persistent |

Abiotic Degradation Pathways in Environmental Matrices

In addition to biological processes, this compound is also subject to degradation through abiotic mechanisms in the environment, primarily photolysis and hydrolysis.

This compound is moderately susceptible to degradation by sunlight, a process known as photolysis, both in water and on soil surfaces. researchgate.net The primary reactions involved in the photolytic degradation of permethrin are ester cleavage and cis-trans interconversion. who.int This means that exposure to sunlight can not only break down the molecule into its constituent acid and alcohol moieties but also convert the cis-isomer into the more readily degradable trans-isomer. The degradation products of photolysis are generally considered to be less toxic than the parent compound. who.int

Fate of Degradation Products in Ecological Systems (excluding human exposure)

Identification and Characterization of Isomer-Specific Metabolites

The biotransformation of this compound in non-human biota primarily occurs through two main metabolic pathways: hydrolysis of the ester linkage and oxidation. These processes are often stereoselective, meaning that the spatial arrangement of the atoms in the cis-isomer influences the rate and type of metabolic reactions.

The primary metabolites of this compound are formed through the cleavage of the central ester bond, a reaction catalyzed by carboxylesterase enzymes. This hydrolysis yields two main fragments: a cyclopropane derivative and a phenoxybenzyl moiety.

cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCVA) : This is the acidic metabolite derived from the cyclopropane ring of the parent molecule. Studies have shown that cis-DCVA is a major degradation product found in soil and is also a significant metabolite in various organisms.

3-phenoxybenzyl alcohol (PBalc) : This is the alcohol moiety resulting from the ester cleavage. PBalc can be further oxidized in the environment and within organisms.

Oxidative metabolism, primarily mediated by cytochrome P450 monooxygenases, introduces hydroxyl groups onto the this compound molecule. This can occur at various positions on both the cyclopropane and phenoxybenzyl parts of the molecule, leading to a variety of hydroxylated metabolites. Following hydroxylation, these metabolites can undergo further conjugation reactions. In fish, for instance, all enantiomers of permethrin are oxidized to a 4'-hydroxy permethrin (4OH PM) metabolite and also undergo esterase cleavage to 3-phenoxybenzyl alcohol (3-PBOH) and 3-(4'-hydroxyphenoxy)-benzyl alcohol (3,4'-PBOH) usu.edu.

A key metabolite resulting from the oxidation of 3-phenoxybenzyl alcohol is:

3-phenoxybenzoic acid (PBacid or 3-PBA) : This carboxylic acid is a common metabolite for many pyrethroid insecticides and is frequently detected in environmental samples researchgate.netwfduk.org. It is formed by the oxidation of 3-phenoxybenzyl alcohol.

The biotransformation of this compound is stereoselective, with the cis-isomers being generally more resistant to degradation than the trans-isomers. This is largely due to the fact that trans-isomers are more susceptible to attack by esterase enzymes nih.gov. This differential metabolism leads to a longer persistence of the cis-isomer in the environment and in organisms.

The table below summarizes the key isomer-specific metabolites of this compound.

| Metabolite Name | Acronym | Parent Moiety | Formation Pathway |

| cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | cis-DCVA | Cyclopropane | Ester Hydrolysis |

| 3-phenoxybenzyl alcohol | PBalc | Phenoxybenzyl | Ester Hydrolysis |

| 3-phenoxybenzoic acid | PBacid/3-PBA | Phenoxybenzyl | Oxidation of PBalc |

Environmental Persistence and Transformation of Degradation Products

The degradation products of this compound exhibit varying degrees of persistence in the environment, influenced by factors such as soil type, temperature, pH, and microbial activity. Generally, the degradation products of this compound are more persistent than those originating from trans-permethrin researchgate.net.

Persistence in Soil:

The half-life of this compound in soil is significantly longer than that of its trans-isomer. For example, one study reported the half-life of this compound in a fine sandy loam soil to be 55 days at 10°C and 12 days at 25°C, compared to 14 and 5 days for the trans-isomer under the same conditions, respectively researchgate.net. The major degradation products identified in soil are cis- and trans-DCVA researchgate.net.

The metabolite 3-phenoxybenzoic acid (3-PBA) is known for its persistence in soil, with a reported half-life ranging from 120 to 180 days, depending on environmental conditions researchgate.netmdpi.com. Its persistence is enhanced by its tendency to adsorb to sediment mdpi.com.

Persistence in Aquatic Systems:

In aquatic environments, this compound tends to partition from the water column to the sediment due to its hydrophobic nature. While its half-life in the water column can be relatively short, it is much more persistent in sediment. Once in the sediment, degradation is slower, contributing to long-term contamination.

The degradation of this compound and its metabolites in both soil and aquatic environments is largely mediated by microorganisms. A diverse range of bacteria and fungi have been identified with the ability to degrade pyrethroids and their metabolites.

Microbial Transformation:

Numerous microbial species have been shown to degrade pyrethroids and their metabolites. The primary mechanism of microbial degradation is the enzymatic cleavage of the ester bond by carboxylesterases, followed by further degradation of the resulting alcohol and acid moieties.

Several bacterial genera, including Bacillus, Pseudomonas, Acinetobacter, Rhodococcus, and Stenotrophomonas, have been identified as capable of degrading pyrethroids researchgate.netnih.govresearchgate.net. For instance, a Bacillus sp. strain was shown to degrade 3-PBA researchgate.netmdpi.com. Similarly, Rhodococcus sp. and Comamonas sp. have been shown to work in co-culture to completely degrade cypermethrin (B145020) and its metabolite 3-PBA researchgate.net.

Fungal genera such as Aspergillus, Trichoderma, and Cladosporium also play a significant role in the degradation of pyrethroids and their metabolites researchgate.netnih.gov. Aspergillus oryzae, for example, has been shown to degrade 3-PBA researchgate.netnih.gov.

The following table provides a summary of the environmental persistence of this compound and its key degradation products.

| Compound | Environmental Compartment | Half-life (t½) | Key Degrading Microorganisms (Genus) |

| This compound | Soil | 12 - 55 days (temperature dependent) researchgate.net | Bacillus, Pseudomonas, Acinetobacter, Rhodococcus researchgate.netnih.govresearchgate.net |

| Aquatic Sediment | More persistent than in water | Aspergillus, Trichoderma, Cladosporium researchgate.netnih.gov | |

| cis-DCVA | Soil | Major, persistent metabolite nih.gov | Information on specific degraders is limited |

| 3-phenoxybenzyl alcohol | Soil | Can be further oxidized to 3-PBA researchgate.net | Aspergillus researchgate.netnih.gov |

| 3-phenoxybenzoic acid | Soil | 120 - 180 days researchgate.netmdpi.com | Bacillus, Pseudomonas, Stenotrophomonas, Aspergillus researchgate.netmdpi.comnih.govnih.gov |

Mechanisms of Resistance to Cis Permethrin in Pest Populations

Target-Site Resistance

Target-site resistance occurs when alterations in the molecular target of the insecticide reduce its efficacy. For permethrin (B1679614), the primary target is the voltage-gated sodium channel (VGSC) in the insect nervous system.

Knockdown Resistance (kdr) Mutations in Sodium Channels

Knockdown resistance (kdr) is a prominent mechanism conferring resistance to pyrethroids and DDT. It arises from point mutations within the VGSC gene, leading to amino acid substitutions that alter the binding site or conformation of the channel, thereby reducing the insecticide's ability to disrupt normal nerve function nih.govmdpi.comfrontiersin.org. These mutations typically result in a reduced sensitivity of the sodium channel to permethrin, leading to a "knockdown" effect rather than immediate death, or a general decrease in susceptibility mdpi.complos.org.

Several specific kdr mutations have been identified and extensively studied in various insect species:

L993F: A common mutation found in the IIS6 segment of the sodium channel, observed in species like Musca domestica (house fly) and Blattella germanica (German cockroach) nih.gov.

F1534C: Located in the IIIS6 segment, this mutation is frequently found in Aedes aegypti (yellow fever mosquito) and confers resistance specifically to Type I pyrethroids, including permethrin nih.govplos.orgnih.gov.

V1016I: Also found in the IIS6 segment, this mutation in Aedes aegypti and Culex quinquefasciatus (southern house mosquito) can enhance resistance conferred by other mutations like F1534C, although it may have little effect on its own mdpi.complos.orgnih.gov.

V1016G: Another substitution at position 1016 in Aedes aegypti, which directly confers pyrethroid resistance mdpi.complos.org.

T1520I: A mutation in the IIIS6 segment of Aedes aegypti that, in combination with F1534C, can increase permethrin resistance plos.org.

M918T: Found in the linker between IIS4 and IIS5, this mutation is often associated with higher levels of resistance (super-kdr) when present alongside other mutations like L1014F in Musca domestica nih.gov.

L1014F: A widely studied kdr mutation in the IIS6 domain, commonly observed in Musca domestica, associated with low to moderate levels of pyrethroid resistance nih.gov.

Table 1: Key Knockdown Resistance (kdr) Mutations Associated with Permethrin Resistance

| Mutation (Amino Acid Substitution) | Location in Sodium Channel | Common in Species Examples | Effect on Pyrethroid Binding/Sensitivity | Cited Sources |

| L993F | IIS6 | Musca domestica, Blattella germanica, Plutella xylostella | Reduced pyrethroid binding | nih.gov |

| F1534C | IIIS6 | Aedes aegypti | Confers resistance to Type I pyrethroids (e.g., permethrin) | nih.gov, plos.org, nih.gov |

| V1016I | IIS6 | Aedes aegypti, Culex quinquefasciatus | Enhances F1534C-mediated resistance; alone may have no effect | plos.org, nih.gov, mdpi.com |

| V1016G | IIS6 | Aedes aegypti | Confers sodium channel resistance to pyrethroids | mdpi.com, plos.org |

| T1520I | IIIS6 | Aedes aegypti | May enhance F1534C-mediated resistance to permethrin | plos.org |

| M918T | IIS4-IIS5 linker | Musca domestica, Haematobia irritans | Often found with L1014F in super-kdr strains | nih.gov |

| L1014F | IIS6 | Musca domestica | Common kdr mutation associated with low-level pyrethroid resistance | nih.gov |

Allelic Variations and Genetic Basis of Target Site Insensitivity

The genetic basis of target-site insensitivity is often complex, involving allelic variations in the VGSC gene. Resistance conferred by kdr mutations is typically inherited autosomally researchgate.net. Studies on Culex quinquefasciatus have indicated that permethrin resistance may be controlled by more than one gene, suggesting a polygenic inheritance model rather than a simple monogenic one researchgate.net. In some Aedes aegypti populations, while specific kdr mutations like F1534C explain a significant portion of permethrin resistance (up to 60%), other genes dispersed throughout the genome also contribute to survival following permethrin exposure nih.gov. The frequency of resistance alleles can increase rapidly under selection pressure, as observed in Aedes aegypti populations in Mexico where the Ile1,016 allele frequency rose dramatically between 1996 and 2009 plos.org.

Metabolic Resistance Mechanisms

Metabolic resistance involves the enhanced detoxification or sequestration of the insecticide by enzymes within the insect's body, preventing it from reaching its target site at lethal concentrations. The primary enzyme systems involved in permethrin detoxification are cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs).

Overexpression or Modification of Esterases and Carboxylesterases

Esterases, particularly carboxylesterases (CarEs), play a significant role in the hydrolysis of ester-containing insecticides like pyrethroids. Overexpression of CarE genes has been observed in various pyrethroid-resistant insect populations, including house flies (Musca domestica) and diamondback moths (Plutella xylostella) nih.govresearchgate.netmdpi.com. These overexpressed enzymes can sequester or directly metabolize permethrin into less toxic compounds, thereby reducing the insecticide's efficacy nih.govresearchgate.net. For instance, studies have shown that increased expression of specific CarE genes in Plutella xylostella conferred resistance to beta-cypermethrin (B1669542) and phoxim (B1677734) mdpi.com. Similarly, enhanced carboxylesterase activity has been noted in Aedes aegypti strains resistant to permethrin and DDT ird.fr.

Enhanced Cytochrome P450 Activity and Gene Amplification

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes critical for the detoxification of a wide range of xenobiotics, including insecticides nih.govuky.eduplos.org. Increased activity and expression levels of P450s are strongly associated with permethrin resistance in many insect species. This enhancement can occur through constitutive overexpression of P450 genes, induction of gene expression by permethrin exposure, or gene amplification nih.govplos.orgfrontiersin.org. In Culex quinquefasciatus, multiple P450 genes, such as CYP6AA7, CYP9J34, and CYP9M10, have been found to be constitutively overexpressed or induced by permethrin, contributing to detoxification plos.orgfrontiersin.org. Aedes aegypti also exhibits increased P450 activity as a major resistance mechanism, with specific genes like CYP6N12 and CYP6M11 showing upregulation after permethrin exposure mdpi.combiorxiv.org. In house flies, permethrin exposure can induce the expression of multiple P450 genes, leading to enhanced detoxification uky.edu.

Table 2: Metabolic Detoxification Mechanisms in Permethrin Resistance

| Enzyme Class/Family | Specific Genes/Examples (if available) | Observed Mechanism | Insect Species Examples | Cited Sources |

| Cytochrome P450 Monooxygenases (P450s) | CYP6AA7, CYP9J34, CYP9M10, CYP6N12, CYP6M11, CYP6P12, CYP9J22 | Constitutive overexpression, induction by permethrin, gene amplification | Culex quinquefasciatus, Musca domestica, Aedes aegypti | mdpi.com, nih.gov, uky.edu, frontiersin.org, plos.org, biorxiv.org |

| Esterases / Carboxylesterases | PxαE6, PxαE9 (in P. xylostella) | Overexpression, increased hydrolytic activity | Musca domestica, Plutella xylostella, Lygus lineolaris | researchgate.net, nih.gov, jst.go.jp, researchgate.net, mdpi.com |

| Glutathione S-Transferases (GSTs) | GST LL_2285, GST μ1, δ1, δ2 | Overexpression, increased activity, conjugation/sequestration | Lygus lineolaris, Sarcoptes scabiei, Aedes aegypti | mdpi.com, usc.edu.au, biorxiv.org, who.int |

Role of Glutathione S-Transferases in Detoxification

Glutathione S-transferases (GSTs) are a diverse group of enzymes crucial for the detoxification of a wide array of endogenous and exogenous compounds, including insecticides biorxiv.orgmdpi.comusc.edu.au. They function by catalyzing the conjugation of electrophilic compounds with glutathione, making them more water-soluble and facilitating their excretion. In permethrin-resistant populations, GSTs have been implicated through increased enzymatic activity and the upregulation of specific GST genes. For example, in Lygus lineolaris (tarnished plant bug), a GST gene (GST LL_2285) was found to be upregulated and involved in xenobiotic metabolism and pesticide detoxification mdpi.comnih.gov. Similarly, studies on scabies mites (Sarcoptes scabiei) showed a two-fold increase in GST activity and upregulation of GST transcripts (μ1, δ1, δ2) in permethrin-resistant individuals, with the addition of a GST inhibitor restoring permethrin susceptibility usc.edu.au. In Aedes aegypti, GSTs have also been suggested to play a role in permethrin resistance biorxiv.org.

Compound Names Mentioned

DDT

phoxim

clothianidin

Behavioral Resistance and Other Adaptive Strategies

Beyond physiological mechanisms like metabolic detoxification or target-site insensitivity, pests can also exhibit behavioral adaptations that reduce their exposure to insecticides, thereby contributing to resistance.

Avoidance Behaviors in Response to this compound Exposure

Behavioral avoidance refers to modifications in an insect's behavior that allow it to evade or minimize contact with insecticide-treated areas or surfaces nih.gov. This can manifest as changes in activity patterns, habitat selection, or altered responses to stimuli. For instance, some mosquito species, when exposed to pyrethroids like permethrin, may exhibit an "excito-repellency" effect, leading them to move away from treated surfaces before lethal contact occurs researchgate.netnih.gov. Studies have shown that certain pest populations can develop behavioral avoidance through oviposition site selection, preferring untreated leaves over those treated with insecticides researchgate.net. In some cases, resistant larvae have been observed to avoid insecticide-treated portions of leaves, while susceptible larvae may show increased mobility in response to insecticides researchgate.net. The detection of permethrin in indoor air samples suggests that even semi-volatile compounds can influence mosquito behavior, potentially leading to avoidance nih.gov.

Evolutionary Dynamics of Resistance Development

The development of insecticide resistance is an evolutionary process driven by natural selection scirp.orgepa.gov. Continuous exposure to insecticides like this compound creates a selective pressure, favoring individuals with pre-existing genetic variations that confer even partial resistance. These individuals survive and reproduce, passing on their resistance genes to subsequent generations. Over time, this leads to an increase in the frequency of resistance alleles within the population scirp.orgepa.gov. The evolutionary trajectory of resistance is influenced by factors such as mutation rates, gene flow, selection intensity, and the fitness costs associated with resistance mechanisms scirp.orgplos.org. For example, the widespread use of pyrethroids has led to the selection of specific mutations in the voltage-gated sodium channel gene (kdr mutations), which confer reduced target-site sensitivity plos.orgwho.intplos.orgnih.gov. The interplay between physiological and behavioral resistance mechanisms can further complicate the evolutionary dynamics, as behavioral avoidance can reduce the selection pressure on physiological resistance traits, or vice versa nih.govresearchgate.netmdpi.com.

Cross-Resistance Patterns and Management Strategies

Understanding cross-resistance is crucial for effective insecticide resistance management, as resistance to one compound can confer resistance to others, even those from different chemical classes or with different modes of action.

Cross-Resistance to Other Pyrethroids and Insecticide Classes

Resistance to this compound, a pyrethroid, often results in cross-resistance to other pyrethroids due to shared mechanisms of action, primarily target-site insensitivity (kdr mutations) and enhanced metabolic detoxification nih.govwho.intplos.org. For instance, kdr mutations in the voltage-gated sodium channel gene, which are associated with permethrin resistance, also confer resistance to other pyrethroids like deltamethrin and cypermethrin (B145020) who.intnih.govird.frresearchgate.netresearchgate.net. Metabolic resistance, often mediated by cytochrome P450 monooxygenases (P450s), can also lead to cross-resistance. Studies have shown that P450s involved in permethrin detoxification can also metabolize other pyrethroids, albeit with varying degrees of efficacy plos.orgresearchgate.netnih.gov. For example, a P450-mediated detoxification mechanism in Culex pipiens quinquefasciatus conferred significant cross-resistance to cypermethrin and deltamethrin, which are α-cyano pyrethroids, while showing limited cross-resistance to other pyrethroids lacking this moiety researchgate.net. In some cases, resistance mechanisms can also lead to cross-resistance to insecticides from different classes, such as organophosphates, though this is less common and often depends on the specific detoxification enzymes involved researchgate.net.

Biochemical and Genetic Markers for Resistance Monitoring

The identification of specific biochemical and genetic markers is vital for monitoring the evolution and spread of insecticide resistance in pest populations. These markers allow for early detection and informed management decisions.

Target-Site Mutations: The most well-characterized genetic markers for pyrethroid resistance are mutations in the voltage-gated sodium channel (VGSC) gene, commonly referred to as knockdown resistance (kdr) mutations. Specific amino acid substitutions, such as Leucine to Phenylalanine (L to F) or Leucine to Serine (L to S) at position 1014 in Anopheles gambiae, or Valine to Leucine (V410L), Valine to Isoleucine (V1016I), and Phenylalanine to Cysteine (F1534C) in Aedes aegypti, are strongly associated with reduced sensitivity to pyrethroids plos.orgplos.orgnih.govresearchgate.netnih.govmdpi.comnih.gov. Allele-specific PCR assays or sequencing can be used to detect the presence and frequency of these kdr mutations in field populations plos.orgplos.orgnih.govmdpi.com.

Detoxification Enzyme Genes: Overexpression or altered activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs), are key metabolic resistance mechanisms nih.govplos.orglstmed.ac.uknih.govpeercommunityjournal.orgresearchgate.net. Specific P450 genes, such as CYP6P3 in Anopheles gambiae or CYP9M10 and CYP6P14 in Culex quinquefasciatus, have been identified as being significantly upregulated in resistant strains and shown to metabolize pyrethroids plos.orgresearchgate.netnih.govresearchgate.net. Quantitative PCR (qPCR) or microarray analysis can be used to measure the expression levels of these candidate genes as markers for metabolic resistance plos.orgpeercommunityjournal.orgliverpool.ac.uk. Genetic mapping studies have also linked specific autosomes to the presence of P450 genes and sodium channel mutations, providing insights into the genetic architecture of resistance nih.gov.

Biochemical Assays: Biochemical assays can complement genetic monitoring by quantifying the activity of detoxification enzymes. Measuring the activity of P450s, esterases, and GSTs using specific substrates or in vitro metabolism studies can indicate the presence and level of metabolic resistance researchgate.netnih.govresearchgate.netfrontiersin.org. Synergist bioassays, where insecticides are tested in combination with enzyme inhibitors (e.g., piperonyl butoxide (PBO) for P450s, diethyl maleate (B1232345) (DEM) or diethyl phenylphosphate (DEF) for esterases), can also provide evidence for the involvement of specific enzyme classes in resistance researchgate.netresearchgate.netresearchgate.netcore.ac.uk.

Environmental Fate and Ecotoxicological Impact of Cis Permethrin

Environmental Distribution and Persistence

The environmental behavior of cis-permethrin (B1144874) is characterized by strong binding to soil and sediment, low water solubility, and low volatility, which collectively influence its distribution and persistence in various environmental compartments.

This compound exhibits strong adsorption to soil particles, which significantly limits its mobility and potential for leaching into groundwater koreascience.krherts.ac.uk. The strength of adsorption is quantified by the soil organic carbon-water partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil chemsafetypro.com. A higher Koc value indicates stronger binding and lower mobility chemsafetypro.comucanr.edu.

In a study on a silty clay loam soil, the Koc value for this compound was determined to be 938, indicating strong adsorption koreascience.kr. Other studies on permethrin (B1679614) mixtures report even higher Koc values, ranging from 10,471 to 86,000, classifying it as immobile in soil wfduk.org. This strong affinity for soil organic matter and clay particles means the compound is not expected to move significantly through the soil profile ca.govresearchgate.net.

The persistence of permethrin in soil is influenced by factors such as temperature and microbial activity, with the cis-isomer generally degrading more slowly than the trans-isomer wfduk.orgccme.canih.gov. This differential degradation rate suggests that this compound is the more persistent of the two isomers in the soil environment nih.gov. Due to its strong adsorption and resulting immobility, the leaching potential of this compound is considered low koreascience.krherts.ac.uk. One study found that only 0.07% of applied this compound was found in the leachate from a soil column, confirming its low mobility koreascience.kr.

| Parameter | Value | Implication | Source |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | 938 L/kg | Strongly adsorbed, low mobility | koreascience.kr |

| Soil Half-life (at 25°C) | 12 days | More persistent than trans-isomer (5 days) | nih.gov |

| Leaching in Soil Column | 0.07% of applied amount | Very low leaching potential | koreascience.kr |

In aquatic environments, this compound rapidly partitions from the water column to sediment due to its hydrophobic nature and low water solubility ccme.caccme.ca. More than 95% of permethrin in an aqueous solution can be rapidly adsorbed to sediment, with minimal subsequent desorption ccme.ca. This strong binding means that sediments act as the primary reservoir for permethrin in aquatic systems ca.gov.

While permethrin dissipates quickly from surface waters, often with a half-life of less than four days, its persistence is greater in the sediment to which it binds ccme.ca. One study found that over 94% of permethrin in sediments remained undegraded after 48 hours ccme.ca. This sequestration in sediment reduces the bioavailability of the compound to organisms in the water column but increases exposure for benthic, or sediment-dwelling, organisms ca.govregulations.gov. Monitoring of tributaries to the Great Lakes found that this compound was detectable in 3% of surficial sediment samples, confirming its presence in aquatic beds ccme.ca.

This compound has a low potential for volatilization, meaning it is unlikely to become a vapor and disperse into the atmosphere from soil or water surfaces. This is due to its very low vapor pressure and a low Henry's Law Constant, which measures the tendency of a chemical to partition between air and water herts.ac.uk. While specific data for the cis-isomer is scarce, data for the permethrin mixture indicates it is not volatile from moist soil and only slightly volatile from water surfaces herts.ac.uk. Its strong adsorption to soil and sediment further reduces any potential for volatilization herts.ac.uk.

Ecotoxicity to Non-Target Organisms (excluding human health)

This compound, like other synthetic pyrethroids, exhibits high toxicity to many non-target organisms, particularly aquatic life and insects herts.ac.uk. The cis-isomers of pyrethroids are generally more biologically active and toxic than their trans counterparts herts.ac.uk.

This compound is highly toxic to a wide range of aquatic organisms. Aquatic invertebrates, such as crustaceans and insects, are particularly sensitive ccme.cawho.int.

Invertebrates : The 48-hour acute EC50 (the concentration that affects 50% of a population) for this compound for the water flea (Daphnia magna) has been reported as 0.001 mg/L, indicating high toxicity herts.ac.uk. Studies on the permethrin mixture show it is very highly toxic to aquatic invertebrates, and risk to benthic invertebrates is expected due to the chemical's persistence and accumulation in sediment regulations.gov.

Fish : Fish are also highly sensitive to permethrin herts.ac.ukwho.intnih.govjetir.org. The 96-hour LC50 (the concentration lethal to 50% of a population) values for permethrin in fish are generally in the low microgram-per-liter range who.int. One study established a lethal threshold value for [1R, cis]-permethrin of 1.34 µg/L for the Atlantic salmon (Salmo salar) who.int. The high toxicity in fish is partly attributed to their lower capacity to metabolize and eliminate the compound compared to mammals jetir.org.

Amphibians : Permethrin is generally considered less toxic to amphibians than to fish and aquatic invertebrates ccme.cawho.int. The 96-hour LC50 for amphibians is reported to be around 7,000 µg/L who.int. However, sublethal effects on amphibians, such as reduced growth and activity, have been noted for pyrethroids, which can impact their survival and development jetir.orgbeyondpesticides.org.

| Organism | Species | Endpoint | Value (µg/L) | Isomer | Source |

|---|---|---|---|---|---|

| Aquatic Invertebrate (Water Flea) | Daphnia magna | 48-hr EC50 | 1 | This compound | herts.ac.uk |

| Fish (Atlantic Salmon) | Salmo salar | Lethal Threshold | 1.34 | [1R, cis]-Permethrin | who.int |

| Amphibian | N/A | 96-hr LC50 | >7000 | Permethrin (mixture) | who.int |

The impact of this compound on terrestrial invertebrates varies significantly among different groups of organisms.

Beneficial Insects (Pollinators) : Permethrin is highly toxic to honeybees and other beneficial insects herts.ac.ukorst.educt.govcvshealth.com. Direct contact with spray or residues on foliage can be lethal. The acute contact LD50 for permethrin in honeybees is 0.029 µ g/bee , classifying it as a high-risk pesticide for pollinators umn.edu.

Earthworms : In contrast to its high toxicity to insects, permethrin is reported to have low toxicity to earthworms herts.ac.uk. However, some studies on other pyrethroids have shown negative impacts on earthworm reproduction, suggesting that potential sublethal effects cannot be entirely dismissed nih.gov.

Wildlife: Birds and Mammals (focused on ecological exposure and not human health risk assessment)

While pyrethroids are generally considered to have lower toxicity to birds and mammals compared to insects and aquatic life due to their rapid metabolism, exposure to this compound can lead to notable sublethal effects. oup.com The cis-isomer of permethrin is known to be more persistent and toxic than its trans-isomer counterpart. nih.govwho.int

Ecological exposure in avian species can occur through various pathways, including the consumption of contaminated food and exposure to treated materials. For instance, the use of permethrin-treated materials in bird nests has been studied for its effects on reproductive success. Research on passerine birds has shown that while permethrin treatment may not affect the number of eggs laid or the hatching rate in the first generation, it can lead to negative consequences in subsequent generations. nih.govumn.edu Specifically, a decrease in fledgling success has been observed in the second generation of birds exposed to permethrin-treated nest material. nih.govumn.edu

Furthermore, direct exposure to permethrin can have developmental impacts on birds. Studies have documented that nestlings exposed to permethrin had lower body mass at hatching. nih.govumn.edu Evidence also suggests that permethrin can be absorbed through the eggshell, leading to adverse effects on embryonic development in species like the Japanese quail. nih.gov These effects include smaller body size and signs of microcephaly in developing birds. nih.gov Research has also found a correlation between higher concentrations of permethrin in nest lining and increased mortality of offspring, indicating that contact exposure may reduce reproductive success. beyondpesticides.org

In mammals, studies on rats have shown that following oral administration, trace residue levels of the cis-isomer of permethrin were higher than those of the trans-isomer, indicating a slower elimination rate for this compound. nih.govwho.int This differential persistence suggests a higher potential for bioaccumulation of the cis-isomer in mammalian tissues.

Bioaccumulation and Biotransformation in Ecological Food Chains (excluding human consumption)

The lipophilic nature of this compound drives its tendency to bioaccumulate in the fatty tissues of organisms, leading to its persistence and transfer through ecological food chains.

Uptake and Accumulation in Aquatic and Terrestrial Biota

In aquatic environments, this compound, like other pyrethroids, readily adsorbs to sediment and suspended particles due to its low water solubility. ccme.ca This makes it bioavailable to benthic organisms. Permethrin has been shown to bioaccumulate in aquatic organisms, including invertebrates and fish. nih.gov For instance, studies on the freshwater amphipod Hyalella azteca have demonstrated its ability to bioconcentrate pyrethroids. nih.gov

The uptake and accumulation of permethrin are influenced by environmental factors. For example, in the inland silverside (Menidia beryllina), bioaccumulation of permethrin from dietary sources was significant, with total body residues ranging from 39 to 557 ng g-1 lipid. nih.gov

In terrestrial ecosystems, this compound can accumulate in soil organisms. While specific quantitative data for this compound uptake in a wide range of terrestrial biota is limited, its chemical properties suggest a potential for accumulation in organisms with high lipid content.

Below is a data table summarizing research findings on the accumulation of permethrin in various biota.

| Organism | Tissue/Compartment | Concentration/Residue Level | Study Notes |

| Zebra Finch (Taeniopygia guttata) | Non-embryonated eggs | 693–4781 ng/g of dry egg mass | Exposed via permethrin-treated nest material. nih.govumn.edu |

| Inland Silverside (Menidia beryllina) | Whole body | 39 to 557 ng/g lipid | Bioaccumulation via trophic transfer from pyrethroid-resistant Hyalella azteca. nih.gov |

| Cow | Milk | < 0.01 µg/g to 0.3 µg/g | Residues plateaued in milk during dietary administration. nih.gov |

| Cow | Perirenal fat | < 0.01–0.04 µg/g to 2.8–6.2 µg/g fat | Residue levels in fat at different dietary concentrations. nih.gov |

Isomer-Specific Bioaccumulation and Elimination Kinetics

Significant differences exist in the bioaccumulation and elimination kinetics between the cis- and trans-isomers of permethrin. The cis-isomer is more resistant to metabolic degradation and is therefore more persistent in organisms. nih.govwho.intwho.int

In mammals such as rats, goats, and cows, trans-permethrin (B105639) is eliminated more rapidly than this compound following oral administration. nih.govwho.int This results in higher tissue residue levels of the cis-isomer. nih.govwho.int The slower elimination of this compound is attributed to its lower susceptibility to esterase-mediated hydrolysis, a primary metabolic pathway for pyrethroids. who.int Instead, the metabolism of this compound is dominated by oxidation.

In aquatic organisms, similar isomer-specific behavior is observed. Studies with pesticide-degrading bacteria have shown that the trans-diastereomer of permethrin is selectively degraded over the cis-diastereomer. researchgate.netnih.gov This differential degradation contributes to the enrichment of this compound in the environment.

The following table presents data on the isomer-specific kinetics of permethrin.

| Organism/System | Isomer | Observation | Finding |

| Mammals (rats, goats, cows) | This compound | Elimination Rate | Eliminated more slowly than trans-permethrin. nih.govwho.int |

| Mammals (rats, goats, cows) | This compound | Tissue Residue | Higher trace tissue residue levels compared to trans-permethrin. nih.govwho.int |

| Pesticide-degrading bacteria | This compound | Biodegradation | Degraded more slowly than the trans-diastereomer. researchgate.netnih.gov |

| Fish (in vivo and in vitro) | 1S-cis-PM | Estrogenic Activity | Significantly higher activity than the 1R-cis enantiomer due to stereoselective biotransformation. nih.gov |

Trophic Transfer and Ecological Magnification Studies

The persistence and lipophilicity of this compound facilitate its transfer through ecological food chains. Trophic transfer occurs when a contaminant is passed from one trophic level to the next through consumption.

A study on the inland silverside (Menidia beryllina) demonstrated the trophic transfer of permethrin from a pyrethroid-resistant amphipod, Hyalella azteca. nih.gov This indicates that pesticide resistance in prey organisms can lead to increased bioaccumulation in their predators. nih.gov The findings suggest that trophic transfer can be a significant pathway for pesticide exposure and subsequent bioaccumulation in predatory fish. nih.gov

Ecological magnification, or biomagnification, is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food web. libretexts.org For a substance to biomagnify, it must be persistent, bioaccumulative, and not easily metabolized or excreted. libretexts.org Given that this compound is more persistent than its trans-isomer, it has a higher potential for biomagnification. While specific studies quantifying the trophic magnification factor (TMF) for this compound are not widely available, the principles of biomagnification of persistent organic pollutants suggest that it is a potential risk in food webs. libretexts.orgresearchgate.net The transfer of persistent chemicals through the food chain can lead to higher concentrations in top predators. quora.comkoreascience.kr

Analytical Methodologies for Isomer Specific Quantification of Cis Permethrin

Method Validation and Quality Assurance

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. Key parameters assessed include specificity, linearity, range, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and robustness.

Specificity, Linearity, and Range

Specificity ensures that the analytical method can accurately measure the target analyte (cis-Permethrin) without interference from other components in the sample matrix, including other permethrin (B1679614) isomers, impurities, or degradation products. Chromatographic techniques, particularly when coupled with selective detectors like mass spectrometers, are essential for achieving this. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS/MS) have demonstrated their capability to resolve cis- and trans-permethrin (B105639) isomers, as well as separate them from related compounds and degradation products researchgate.netkab.ac.ugresearchgate.nettandfonline.comresearchgate.netd-nb.info.

Linearity refers to the ability of the method to elicit an analytical response that is directly proportional to the concentration of the analyte within a specified range. Studies have established linear relationships for This compound (B1144874) across various concentration intervals, often demonstrated by high correlation coefficients (r² or R² values typically > 0.99):

Concentration ranges reported include 0.5–50 µg/mL kab.ac.ugresearchgate.net, 0.55–4.40 mg L⁻¹ researchgate.nettandfonline.comresearchgate.net, 8.27–165.44 ng nih.gov, 0.01–1 µg/mL researchgate.net, and 1 ng/mL to 100 ng/mL for permethrin generally nih.gov.

For GC-MS/MS methods, linearity has been demonstrated over ranges such as 0.0005–0.1 mg/kg for this compound eurl-pesticides.eueurl-pesticides.eu.

LC-MS/MS methods have shown linearity in ranges like 0.01–1 µg/mL researchgate.net and 5.0 ppt (B1677978) (ng/L) for total permethrin epa.gov.

The range of the method is the interval between the upper and lower concentration levels of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The established ranges ensure that the method is applicable for quantifying this compound in samples expected to contain varying concentrations of the compound.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. These parameters are critical for trace analysis, especially in environmental or biological matrices.

Reported LOD and LOQ values for this compound vary significantly based on the analytical technique and matrix:

HPLC-UV/DAD: LODs as low as 0.707 ng/mL have been reported researchgate.net. Other studies indicate LODs for cis-isomer around 1.78 ng and LOQs around 5.40 ng nih.gov. Spectrophotometric methods have shown LODs of 0.34 µg mL⁻¹ and LOQs of 1.06 µg mL⁻¹ indexcopernicus.com.

GC-MS/MS: LODs for this compound can be as low as 0.0005 mg/kg eurl-pesticides.eueurl-pesticides.eu, and for total permethrin, LODs of 0.5 ng/mL in soil/sediment have been noted epa.gov. TLC-densitometry reported LODs in the range of 1.6-2.8 ng/spot d-nb.info.

LC-MS/MS: LOQs for permethrin isomers are often in the range of 4-80 ng/mL nih.gov, with specific methods reporting LOQs of 5.0 ppt (ng/L) for total permethrin in water epa.gov.

GC/MS/MS: LODs in water can be as low as 0.5 to 1.0 ng/L, and in sediment, 0.2 to 0.5 µg/kg dry weight usgs.gov. For this compound, LODs are typically several orders of magnitude below maximum residue limits (MRLs) mdpi.com.

Accuracy, Precision, and Robustness

Accuracy is determined by assessing the closeness of agreement between the measured value and the true or accepted reference value, commonly evaluated through recovery studies. Recoveries for this compound have been reported across a broad spectrum, generally falling within acceptable ranges for analytical methods:

Recoveries have ranged from 47% to 136% nih.gov, 93.95% to 96.58% researchgate.nettandfonline.comresearchgate.net, 99.24%–100.72% kab.ac.ugresearchgate.net, and 80% to 120% researchgate.netthermofisher.com.

Specific studies on permethrin in wool fabric reported recoveries of 92.6%–96.9% researchgate.net.

In environmental matrices, recoveries in water samples fortified at 10 ng/L ranged from 83% to 107%, and in sediment samples fortified at 10 µg/kg, from 82% to 101% usgs.gov.

For insecticide degradates, including a key permethrin metabolite, recoveries between 80% and 120% were achieved acs.org.

Precision quantifies the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).

Intra- and inter-batch precision for permethrin isomers in matrix were reported to be better than 15% nih.gov.

RSD values for peak areas have been as low as < 2.0% kab.ac.ugresearchgate.net and within the range of 0.89%–3.69% researchgate.nettandfonline.comresearchgate.net.

In environmental samples, RSDs ranged from 5% to 9% in water and 3% to 9% in sediment usgs.gov.

Robustness evaluates the method's reliability when subjected to minor, deliberate variations in method parameters. A robust method should maintain its performance characteristics under such changes. Studies have indicated that robustness tests for permethrin isomer analysis have not identified critical parameters that adversely affect separation and quantification researchgate.netthermofisher.comresearchgate.net.

Advanced Spectrometric and Coupled Techniques (e.g., GC-MS/MS, HPLC-MS/MS)

Advanced spectrometric and coupled techniques are indispensable for the sensitive and selective quantification of this compound, particularly for distinguishing it from its isomers and detecting it at trace levels.